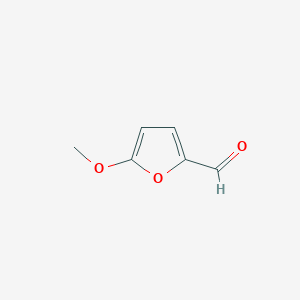

5-Methoxyfuran-2-carbaldehyde

Description

Contextualization within Furanic Heterocycle Chemistry

5-Methoxyfuran-2-carbaldehyde belongs to the furan (B31954) family, a class of five-membered aromatic heterocyclic compounds containing one oxygen atom. The furan nucleus is a fundamental structural motif found in a multitude of natural products and biologically active molecules. researchgate.net From a chemical manufacturing perspective, many furan derivatives are sourced from furfural (B47365), a compound readily produced by the dehydration of sugars derived from lignocellulosic biomass. researchgate.netbohrium.com This positions furan chemistry at the forefront of green chemistry initiatives, which seek to utilize renewable feedstocks as alternatives to finite fossil fuels. bohrium.com

The chemical behavior of 5-Methoxyfuran-2-carbaldehyde is dictated by the interplay of its furan ring and its two functional groups: a methoxy (B1213986) group (-OCH₃) at the 5-position and an aldehyde group (-CHO) at the 2-position. The aldehyde group, in particular, is highly reactive and serves as a handle for a wide variety of chemical transformations, making compounds like this valuable building blocks. solubilityofthings.com The presence of the electron-donating methoxy group further influences the reactivity of the furan ring system. The compound is also known to be fluorescent, a property that can be exploited in various applications. biosynth.com

Significance as a Key Synthetic Intermediate in Organic Synthesis

In organic synthesis, 5-Methoxyfuran-2-carbaldehyde is recognized as a valuable synthetic intermediate or building block. biosynth.com Its bifunctional nature allows for sequential or selective reactions, enabling the construction of more complex molecular architectures. The aldehyde functional group can participate in a host of well-established organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions.

A documented application of 5-Methoxyfuran-2-carbaldehyde is its use in the synthesis of cinnamic acid esters. biosynth.com This transformation highlights its utility in creating compounds with specific functionalities and potential applications. The broader class of furan-based aldehydes, such as the closely related 5-methoxymethylfuran-2-carbaldehyde (MMF), serves as a platform for producing next-generation materials and fuels. For instance, MMF can be oxidized to 2,5-furandicarboxylic acid (FDCA), a bio-based monomer considered a green replacement for petroleum-derived terephthalic acid in the production of polyesters. wikipedia.org It can also be converted into biofuels like 2,5-dimethylfuran (B142691) (DMF). wikipedia.org These examples underscore the strategic importance of substituted furan-2-carbaldehydes as intermediates in the chemical industry.

Emerging Research Areas and Scholarly Perspectives

Current research involving furan derivatives is increasingly focused on sustainability and the development of novel functional materials and therapeutics. There is a strong scholarly perspective that furanic compounds derived from biomass are crucial for transitioning to a bio-based economy. bohrium.com

Emerging research areas for furan derivatives, including 5-Methoxyfuran-2-carbaldehyde, include:

Medicinal Chemistry : The furan scaffold is a key component in many pharmacologically active compounds. Research has shown that various furan derivatives exhibit antifungal, antimicrobial, anti-inflammatory, and anticancer properties. ijrti.orgmdpi.com The unique structure of 5-Methoxyfuran-2-carbaldehyde makes it a candidate for derivatization to explore new therapeutic agents.

Materials Science : Furan-based polymers and resins are known for their excellent thermal stability and chemical resistance. researchgate.net The fluorescence of 5-Methoxyfuran-2-carbaldehyde suggests potential applications in the development of optical materials or chemical sensors. biosynth.com Furthermore, its role as a precursor to monomers like FDCA places it within the research trend of creating sustainable polymers and plastics. wikipedia.org

Biofuels : The conversion of biomass into furan-based platform chemicals is a cornerstone of modern biorefinery research. While much focus has been on compounds like HMF and furfural, the principles and catalytic systems are often applicable to other derivatives, positioning compounds like 5-Methoxyfuran-2-carbaldehyde within this important field of study. wikipedia.org

Physicochemical Properties of 5-Methoxyfuran-2-carbaldehyde

| Property | Value | Source |

| IUPAC Name | 5-methoxyfuran-2-carbaldehyde | nih.gov |

| Molecular Formula | C₆H₆O₃ | nih.gov |

| Molecular Weight | 126.11 g/mol | nih.gov |

| CAS Number | 21300-07-2 | nih.gov |

| Appearance | Data Not Available | |

| Synonyms | 5-Methoxyfurfural, 2-Furancarboxaldehyde, 5-methoxy- | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxyfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGBSYZFOCAGQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274481 | |

| Record name | 5-Methoxyfuraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21300-07-2 | |

| Record name | 5-Methoxyfuraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyfuran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry of 5 Methoxyfuran 2 Carbaldehyde

Dehydration and Derivatization from Renewable Biomass Feedstocks

The utilization of renewable biomass as a starting material for chemical synthesis is a cornerstone of green chemistry. 5-Methoxyfuran-2-carbaldehyde can be produced from carbohydrates, which are abundant in biomass, typically through a multi-step process involving dehydration to a key platform chemical followed by derivatization.

Pathways from Hexoses and Cellulose-Derived Carbohydrates

The conversion of hexose (B10828440) sugars (C6 sugars) and polysaccharides like cellulose (B213188) into valuable furan (B31954) derivatives is a well-established pathway in biorefinery processes. mdpi.com The primary route involves the acid-catalyzed dehydration of these carbohydrates to form 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net Cellulose, a polymer of glucose, first undergoes hydrolysis to break it down into glucose monomers. mdpi.com Glucose can then be isomerized to fructose (B13574), which is more readily dehydrated to HMF. mdpi.comacs.org

The mechanism for HMF synthesis from cellulose involves three main steps:

Hydrolysis: Brønsted acids catalyze the breakdown of cellulose into glucose. mdpi.com

Isomerization: Lewis acids typically facilitate the conversion of glucose to fructose. mdpi.com

Dehydration: Fructose, in its five-membered ring form (fructofuranose), undergoes three sequential acid-catalyzed dehydration steps to yield HMF. mdpi.comacs.org

Conversion Strategies from 5-Hydroxymethylfurfural (HMF) and its Sulfonates

5-Hydroxymethylfurfural (HMF) is a critical platform molecule derived from sugars and serves as a direct precursor to 5-Methoxyfuran-2-carbaldehyde. connectchemicals.com The conversion is achieved via the etherification of the hydroxymethyl group (-CH₂OH) of HMF.

The etherification of HMF with alcohols, such as methanol (B129727), is an acid-catalyzed process that yields the corresponding 5-(alkoxymethyl)furfural. researchgate.netresearchgate.net Various catalytic systems, both homogeneous and heterogeneous, have been explored for this transformation. For instance, solid acid catalysts like zeolites and sulfated zirconia have been shown to be effective. researchgate.net The choice of catalyst is crucial as it can influence the selectivity of the reaction, with different acid sites (Brønsted vs. Lewis) potentially leading to different product distributions. researchgate.net

A strategic enhancement to this conversion involves the use of HMF sulfonates. HMF can be reacted with sulfonyl halides (e.g., p-toluenesulfonyl chloride) or anhydrides to form HMF-sulfonates (e.g., tosylates, mesylates). wipo.intgoogle.com These sulfonate groups are excellent leaving groups, making the HMF sulfonate a highly reactive intermediate. The subsequent reaction with a nucleophile, such as the methoxide (B1231860) ion from methanol in the presence of a base, can lead to the formation of 5-Methoxyfuran-2-carbaldehyde through nucleophilic substitution. This two-step approach (sulfonation followed by substitution) can offer an alternative route to direct acid-catalyzed etherification. wipo.intgoogleapis.com

| Precursor | Reagents/Catalyst | Product | Key Findings | Reference(s) |

| HMF | Ethanol, Mesoporous Silica (B1680970) Catalysts (e.g., Al-MCM-41, ZrO₂/SBA-15) | 5-(Ethoxymethyl)furan-2-carbaldehyde (B1367172) (EMF) | Catalyst acidity (Lewis vs. Brønsted) dictates selectivity towards etherification or other side products. Strong Lewis acid sites favor EMF formation. | researchgate.net |

| HMF | Alcohols (e.g., ethanol, butanol), Amberlyst-15, Pt/Al₂O₃ | 2,5-Bis(alkoxymethyl)furans | One-pot reductive etherification can be achieved. | researchgate.net |

| HMF | Trifluoromethanesulfonate anhydride, p-toluenesulfonyl halide, or methanesulfonyl halide, with a base | HMF-sulfonates | HMF-sulfonates are stable, versatile intermediates for synthesizing various furan derivatives. | wipo.intgoogle.com |

Targeted Chemical Synthesis Approaches

Beyond biomass conversion, targeted organic synthesis provides precise methods for constructing 5-Methoxyfuran-2-carbaldehyde, often offering high selectivity and yield. These methods typically involve the functionalization of a pre-existing furan ring.

Vilsmeier-Haack Formylation Methodologies and Enhancements

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comwikipedia.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium ion typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

For the synthesis of 5-Methoxyfuran-2-carbaldehyde, the logical precursor would be 2-methoxyfuran (B1219529). The methoxy (B1213986) group is an electron-donating group, which activates the furan ring towards electrophilic substitution, directing the incoming electrophile (the Vilsmeier reagent) to the C5 position. The reaction mechanism proceeds as follows:

Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. wikipedia.org

Electrophilic Aromatic Substitution: The electron-rich furan ring of 2-methoxyfuran attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate attached at the C5 position. wikipedia.org

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, 5-Methoxyfuran-2-carbaldehyde. wikipedia.org

This method is generally efficient and operates under mild conditions, making it a valuable tool for introducing an aldehyde group onto activated furan rings. ijpcbs.com

| Substrate | Reagent System | Product | Significance | Reference(s) |

| Electron-rich Arenes/Heterocycles | DMF/POCl₃ | Aryl/Heteroaryl Aldehyde | A general and mild method for formylation. The Vilsmeier reagent is a weaker electrophile than those in Friedel-Crafts, requiring activated substrates. | chemistrysteps.comwikipedia.orgorganic-chemistry.org |

| Pyrrole | DMF/POCl₃ | 2-Formylpyrrole | Demonstrates high efficiency (83% yield) for formylating electron-rich five-membered heterocycles. | researchgate.net |

Palladium-Catalyzed Cross-Coupling Protocols for Furan Functionalization

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful class of reactions in modern organic synthesis for forming carbon-carbon bonds. nih.govresearchgate.net These reactions can be adapted to synthesize substituted furans, including 5-Methoxyfuran-2-carbaldehyde, by coupling appropriate furan-based precursors with coupling partners. A general strategy could involve the palladium-catalyzed formylation of a 5-halo-2-methoxyfuran or the coupling of a 2-methoxy-5-formylfuran derivative with a suitable partner.

Recent advancements have focused on developing methods for the formylation of aryl halides using various carbon monoxide (CO) sources. For example, formic acid (HCOOH) can serve as a convenient and environmentally friendly C1 source in the palladium-catalyzed reductive carbonylation of aryl iodides to produce aromatic aldehydes. organic-chemistry.org Another approach uses CO₂ as the carbonyl source in the presence of a silane (B1218182) reducing agent. organic-chemistry.org These methodologies, while demonstrated on aryl halides, could potentially be applied to halo-furan substrates to introduce the required aldehyde group.

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. tcichemicals.combeilstein-journals.org This reaction is widely used for the synthesis of biaryls, styrenes, and other conjugated systems. tcichemicals.com

For the synthesis of 5-Methoxyfuran-2-carbaldehyde, a plausible Suzuki-Miyaura coupling strategy could involve one of two pathways:

Coupling of a 5-formylfuran-2-boronic acid (or its ester) with a methoxy-containing partner (although this is less common).

Coupling of a 2-methoxyfuran-5-boronic acid with a halide that contains a protected or precursor aldehyde group.

A more direct approach, demonstrated in the synthesis of other substituted benzaldehydes, involves the coupling of an iodo- or bromo-substituted benzaldehyde (B42025) with a suitable boronic acid. researchgate.netmdpi.com Analogously, one could envision the coupling of 5-bromo-2-methoxyfuran with a formyl-transfer reagent or, more practically, the coupling of (2-methoxy-furan-5-yl)boronic acid with a halide partner containing a formyl group equivalent. For instance, research has shown the successful Suzuki-Miyaura coupling of (2-formyl-4-methoxyphenyl)boronic acid with bromoarenes, demonstrating the compatibility of the formyl group under these conditions. beilstein-journals.org A tandem Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization has also been used to create polysubstituted furans, highlighting the versatility of this reaction in furan synthesis. acs.org

| Coupling Partners | Catalyst/Base System | Product Type | Key Features | Reference(s) |

| Organic Halide + Organoboron Compound | Palladium Catalyst + Base | C-C Coupled Product | Versatile C-C bond formation, mild conditions, wide substrate scope. | tcichemicals.com |

| Iodo-benzyloxy-benzaldehydes + Heteroaryl Boronic Acids | Pd(PPh₃)₄ / Cs₂CO₃ | Heteroaryl-substituted benzyloxy-benzaldehydes | Demonstrates the use of formyl-substituted halides in Suzuki couplings. | researchgate.net |

| 2-Bromo-4-methoxybenzaldehyde + 5-Formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) / NaOH | Bis-benzaldehyde | Shows coupling between two aldehyde-containing aromatic rings. | mdpi.com |

| Vinyl Ether Boronates + Vinyl Halides | Palladium Catalyst / Acid | Polysubstituted Furans | A tandem approach to construct complex furan structures. | acs.org |

Metal-Catalyzed Furan Ring Synthesis and Substituent Introduction

The synthesis of the furan ring, the core structure of 5-Methoxyfuran-2-carbaldehyde, can be achieved through various metal-catalyzed reactions. These methods offer efficient routes to construct the heterocyclic ring and introduce necessary substituents.

One prominent approach involves the cyclization of appropriately substituted acyclic precursors. For instance, metal catalysts can facilitate the intramolecular cyclization of 2-(1-alkynyl)-2-alken-1-ones. A variety of metal salts, including those of gold (Au), copper (Cu), palladium (Pd), and platinum (Pt), have proven effective in catalyzing this transformation. hud.ac.uk The mechanism often involves the activation of the alkyne by the metal species, making it susceptible to nucleophilic attack by the carbonyl oxygen, leading to the formation of the furan ring. hud.ac.uk

Another strategy is the metal-catalyzed coupling reaction to form the furan ring. Copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides provides an efficient route to 2,5-disubstituted and 2,3,5-trisubstituted furans. hud.ac.uk Furthermore, palladium- and copper-catalyzed Sonogashira coupling followed by cyclization is another powerful method. hud.ac.uk Iron-catalyzed processes have also been developed, offering a less expensive alternative for furan synthesis. hud.ac.uk

The introduction of substituents onto a pre-existing furan ring is another key strategy. For example, the methoxy group at the 5-position can be introduced through nucleophilic substitution on a suitable furan derivative. Similarly, metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or other groups onto the furan ring. A general procedure for a Suzuki coupling reaction to synthesize a substituted furan-2-carbaldehyde involves reacting a bromo-aldehyde with a boronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate. chemicalbook.com

Reductive Alkylation and Amination Reactions

Reductive amination is a crucial reaction for the modification of 5-Methoxyfuran-2-carbaldehyde and its derivatives. This process involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. This method is widely used in organic synthesis due to its mild reaction conditions and high atom economy. researchgate.net For instance, 5-methylfuran-2-carbaldehyde can be reacted with a hydroxyethylamine derivative to form an intermediate that can be further processed. The synthesis of [(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine starts with the reductive amination of furan-2-carbaldehyde and 5-methylfuran-2-ylmethylamine. evitachem.com

Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed for reductive amination. Noble metals like ruthenium, rhodium, and palladium, as well as non-noble metals such as nickel and cobalt, have been successfully employed. researchgate.netrsc.org The choice of catalyst and reaction conditions can significantly influence the selectivity of the reaction, favoring the formation of primary, secondary, or tertiary amines. researchgate.net For example, a nickel on aluminum oxide (Ni/Al2O3) catalyst has been shown to be effective for the synthesis of primary amines via reductive amination. researchgate.net

Reductive alkylation, a related process, can also be utilized. For instance, the Friedel–Crafts alkylation of arenes with furan-2-carbaldehyde derivatives can be achieved using various catalysts. beilstein-journals.org This reaction allows for the introduction of the furan moiety onto aromatic rings.

Optimization of Synthetic Reaction Conditions and Yield Efficiency

Catalyst Selection and Engineering for Selective Transformations

The selection and engineering of catalysts are paramount for achieving high selectivity and efficiency in the synthesis of 5-Methoxyfuran-2-carbaldehyde and its derivatives. The choice of catalyst can dramatically influence the reaction pathway and the final product distribution.

In metal-catalyzed furan synthesis, the nature of the metal center is critical. For instance, in the cyclization of 2-(1-alkynyl)-2-alkene-1-ones, gold, copper, palladium, and platinum catalysts can all be effective, but may offer different levels of reactivity and selectivity depending on the specific substrate. hud.ac.uk Bimetallic catalysts, such as Pd-Cu systems, have been shown to be highly effective in certain hydrogenations, with copper often enhancing selectivity towards the desired product. acs.org For example, a Pd-Cu/Al2O3 catalyst was used for the hydrogenation of furfural (B47365), demonstrating the benefit of combining metals. acs.org

Catalyst supports also play a crucial role. The interaction between the active metal and the support can modify the catalyst's electronic properties and, consequently, its activity and selectivity. Supports like silica (SiO2), alumina (B75360) (Al2O3), titania (TiO2), and various carbon materials are commonly used. researchgate.netgoogle.com For instance, a copper-based catalyst supported on SiO2 has been reported for the selective conversion of furfural. google.com The reducibility of the support can also be a key factor; for example, the use of reducible supports like iron oxides can promote the hydrogenation of C=O bonds. acs.org

Catalyst engineering extends to the modification of the catalyst's surface and structure. For example, the creation of single-atom catalysts (SACs) on supports like niobium pentoxide (Nb2O5) with oxygen vacancies has shown remarkable selectivity in the hydrogenation of related furan compounds. nih.gov The introduction of specific functional groups onto the catalyst surface, such as sulfonation, can also enhance catalytic activity. rsc.org

Influence of Solvent Systems on Reaction Outcomes

In metal-catalyzed reactions, the polarity of the solvent is a key consideration. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are often used to enhance reaction rates by stabilizing charged intermediates and transition states. For example, in the nucleophilic substitution to introduce a substituent on a furan ring, DMF or THF can be optimized to minimize side reactions. The synthesis of substituted furans from 1,1-diethoxyalk-3-yn-2-ones has been shown to be effective in various solvents, with the final product depending on the nucleophile and substituents. chim.it

The use of "green" solvents is a growing trend in chemical synthesis. Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. mdpi.com However, the low solubility of many organic compounds in water can be a limitation. core.ac.uk Biphasic systems, where the product is extracted into an organic phase from an aqueous reaction phase, can be an effective strategy to overcome solubility issues and facilitate product separation. rsc.org Ionic liquids and deep eutectic solvents are also being explored as environmentally benign alternatives to traditional organic solvents.

In some cases, solvent-free reactions, often facilitated by microwave irradiation, can offer significant advantages, including shorter reaction times, higher yields, and reduced waste. core.ac.ukscirp.org For instance, the synthesis of certain furan derivatives has been successfully carried out in water under ultrasonic irradiation, highlighting a green and efficient protocol. scirp.org

Temperature and Pressure Regimes in Synthetic Pathways

Temperature and pressure are critical parameters that must be carefully controlled to optimize the synthesis of 5-Methoxyfuran-2-carbaldehyde. These variables directly influence reaction kinetics, thermodynamics, and the stability of reactants, intermediates, and products.

The reaction temperature can significantly affect the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, excessive temperatures can also lead to undesirable side reactions, decomposition of products, and reduced selectivity. For example, in the metal-catalyzed synthesis of furans, a specific temperature range is often required to achieve optimal yields. A copper(I) iodide-catalyzed synthesis of a methoxy-substituted furan was conducted at 80°C. hud.ac.uk In another example, the synthesis of 5-methyl substituted furans was performed at a reflux temperature of 130°C. google.com The optimal temperature can vary widely depending on the specific reaction and catalyst system, with some transformations occurring at room temperature while others require heating to over 100°C. google.comnih.gov

Pressure is another important factor, particularly in reactions involving gases, such as hydrogenation. In reductive amination and hydrogenation reactions, the pressure of hydrogen gas is a key parameter that influences the reaction rate and selectivity. Higher pressures generally lead to faster hydrogenation. For instance, the selective hydrogenation of 5-(hydroxymethyl)furfural has been studied under varying hydrogen pressures, with pressures from 1.0 to 4.0 MPa being explored. nih.gov However, high-pressure equipment can be costly and may introduce safety concerns. Therefore, developing catalytic systems that operate efficiently at lower pressures is a significant goal in green chemistry. google.com

The interplay between temperature and pressure is also crucial. For a given reaction, there is often an optimal combination of temperature and pressure that maximizes the yield and selectivity of the desired product while minimizing energy consumption and by-product formation.

Principles of Atom Economy and Green Chemistry in Production

The principles of green chemistry and atom economy are increasingly important considerations in the industrial production of chemicals like 5-Methoxyfuran-2-carbaldehyde. These principles aim to design chemical processes that are more environmentally friendly and sustainable. acs.orgresearchgate.net

Atom Economy , the second principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. wordpress.com Reactions with high atom economy generate minimal waste. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so, as they produce by-products. chemistry-teaching-resources.com The development of synthetic routes that maximize atom economy is a key goal. For example, reductive amination is considered an atom-economical process for synthesizing amines from carbonyl compounds. researchgate.net

Other key principles of green chemistry relevant to the synthesis of 5-Methoxyfuran-2-carbaldehyde include:

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. acs.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives like water, supercritical fluids, or ionic liquids. acs.org

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. core.ac.uk

Use of Renewable Feedstocks: Utilizing renewable resources, such as biomass-derived starting materials, is a cornerstone of green chemistry. 5-Hydroxymethylfurfural (HMF), a precursor to many furan derivatives, can be derived from carbohydrates.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused, reducing waste and often enabling more selective reactions. chemistry-teaching-resources.com

The application of these principles can lead to more cost-effective and environmentally benign manufacturing processes. For example, a metal-free and hydrogen gas-free process for the synthesis of related furan compounds has been developed, which is described as being atom-economical and high-yielding. google.com

Chemical Reactivity and Mechanistic Studies of 5 Methoxyfuran 2 Carbaldehyde

Aldehyde Functional Group Transformations

The aldehyde functional group in 5-Methoxyfuran-2-carbaldehyde is a primary site for a diverse range of chemical reactions, allowing for its conversion into other valuable functional moieties.

Selective Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of furan (B31954) derivatives can be selectively oxidized to the corresponding carboxylic acid. For instance, derivatives of 5-methylfuran-2-carbaldehyde can be oxidized to form the corresponding carboxylic acids. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are effective for this transformation. smolecule.comambeed.com While direct studies on 5-Methoxyfuran-2-carbaldehyde are not extensively documented, the oxidation of the closely related methyl 5-methylfuran-2-carboxylate to 5-(methoxycarbonyl)furan-2-carboxylic acid has been achieved in high yields. google.com This process typically utilizes a catalyst system, such as a mixture of cobalt, manganese, and bromine salts, in the presence of oxygen and an organic acid solvent like acetic acid, with reaction temperatures ranging from 50°C to 220°C. google.com It is therefore highly probable that 5-Methoxyfuran-2-carbaldehyde can be similarly oxidized to 5-methoxyfuran-2-carboxylic acid under controlled conditions.

Controlled Reduction Reactions to Alcohol Moieties

The aldehyde group of 5-Methoxyfuran-2-carbaldehyde is readily reduced to a primary alcohol, yielding (5-methoxyfuran-2-yl)methanol. This transformation is a standard reaction for aldehydes and can be accomplished using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.comambeed.comsmolecule.com For example, the reduction of furfural (B47365) to furfuryl alcohol is a well-established reaction using sodium borohydride. ambeed.com Similarly, reductive amination of 5-ethylfuran-2-carbaldehyde with methylamine (B109427) can be achieved using sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C) to produce the corresponding amine. Given these precedents, a controlled reduction of 5-Methoxyfuran-2-carbaldehyde to its alcohol moiety is a feasible and predictable transformation.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon atom of the aldehyde group in 5-Methoxyfuran-2-carbaldehyde is a prime target for nucleophilic attack. masterorganicchemistry.comopenstax.org This fundamental reaction allows for the formation of new carbon-carbon bonds and the introduction of a wide array of functional groups.

One of the most significant nucleophilic addition reactions is the Grignard reaction . wikipedia.org Organomagnesium halides (Grignard reagents) add to the carbonyl carbon to form a secondary alcohol after acidic workup. For example, the reaction of 4-methanesulfonyl-5-methylfuran-2-carbaldehyde (B6601899) with Grignard reagents produces secondary alcohols that are valuable intermediates in pharmaceutical synthesis. vulcanchem.com It is expected that 5-Methoxyfuran-2-carbaldehyde would react similarly with various Grignard reagents (R-MgX) to yield the corresponding secondary alcohols, (5-methoxyfuran-2-yl)(R)methanol.

Another important carbon-carbon bond-forming reaction is the Wittig reaction , which converts aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. libretexts.org This intermediate then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The Wittig reaction is highly versatile and would likely convert 5-Methoxyfuran-2-carbaldehyde into a variety of 2-(2-substituted-vinyl)-5-methoxyfurans, depending on the structure of the ylide used.

Condensation Reactions, including Aldol (B89426) and Knoevenagel Condensations

5-Methoxyfuran-2-carbaldehyde can participate in condensation reactions, which are crucial for extending carbon chains and synthesizing more complex molecules. The Aldol condensation involves the reaction of an enolate with a carbonyl compound. While 5-Methoxyfuran-2-carbaldehyde itself cannot form an enolate, it can act as an electrophilic partner in a crossed aldol condensation with other enolizable aldehydes or ketones. ambeed.comsrmist.edu.in For instance, 5-methylfurfural (B50972) has been shown to have superior utility in aldol condensation reactions compared to 5-hydroxymethylfurfural (B1680220) for the synthesis of long-chain alkane precursors. ebi.ac.uk

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound, a compound with a CH₂ group flanked by two electron-withdrawing groups. srmist.edu.innih.govbas.bg This reaction is often catalyzed by a weak base, such as an amine (e.g., piperidine), or can even proceed without a catalyst under certain conditions. nih.govbas.bg The reaction of 5-substituted-2-furaldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is a well-established method for forming C=C bonds. nih.gov

Below is a table summarizing representative Knoevenagel condensation reactions of furan aldehydes with active methylene compounds, which are expected to be analogous for 5-Methoxyfuran-2-carbaldehyde.

Table 1: Representative Knoevenagel Condensation Reactions of Furan Aldehydes

| Furan Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Furfural | Malononitrile | Na₂CO₃ (10 mol%) | Ethanol | 2-(Furan-2-ylmethylene)malononitrile | 86 | nih.gov |

| 5-Substituted-2-furaldehydes | Various | Piperidine | Water or Solvent-free | Knoevenagel condensation products | Satisfactory | nih.gov |

| Pyridinecarbaldehydes | Malononitrile, Ethyl cyanoacetate | None | H₂O:EtOH | Electron-deficient alkenes | High | bas.bg |

| Various aldehydes | Ethyl cyanoacetate, Malononitrile | Triphenylphosphine | Solvent-free | (E)-Olefins | Excellent | organic-chemistry.org |

Decarbonylation Processes

Furan Ring System Reactions

The furan ring in 5-Methoxyfuran-2-carbaldehyde is an aromatic system, but its reactivity is significantly influenced by the substituents. The methoxy (B1213986) group at the 5-position is a strong electron-donating group, which activates the furan ring towards electrophilic aromatic substitution, primarily at the 3- and 4-positions. Conversely, the aldehyde group at the 2-position is an electron-withdrawing group, which deactivates the ring. The interplay of these electronic effects governs the regioselectivity of reactions on the furan ring.

One of the characteristic reactions of furans is the Diels-Alder reaction , where the furan acts as a diene in a [4+2] cycloaddition with a dienophile. masterorganicchemistry.comnih.gov The aromaticity of the furan ring can make it a reluctant diene, but the reaction can be facilitated by electron-donating groups on the furan and electron-withdrawing groups on the dienophile. masterorganicchemistry.com The electron-donating methoxy group in 5-Methoxyfuran-2-carbaldehyde would be expected to enhance its reactivity as a diene in Diels-Alder reactions. For example, 2-methylfuran (B129897) readily undergoes Diels-Alder reactions. scispace.com

Electrophilic aromatic substitution reactions, such as nitration and halogenation, are also possible on the furan ring. The directing effects of the existing substituents would play a crucial role in determining the position of the incoming electrophile. The activating methoxy group would favor substitution at the adjacent 3- and 4- positions. For instance, the nitration of other substituted furans has been studied, and the position of nitration is dependent on the nature and position of the existing substituents. askfilo.com Similarly, bromination of methoxy-substituted furanones occurs at specific positions on the furan ring. unipi.it

Table of Compounds Mentioned

| Compound Name |

|---|

| 5-Methoxyfuran-2-carbaldehyde |

| 5-methoxyfuran-2-carboxylic acid |

| (5-methoxyfuran-2-yl)methanol |

| 5-methylfuran-2-carbaldehyde |

| 5-methylfurfuryl alcohol |

| 5-hydroxymethylfurfural |

| Furfural |

| Furfuryl alcohol |

| Furoic acid |

| 4-methanesulfonyl-5-methylfuran-2-carbaldehyde |

| (5-methoxyfuran-2-yl)(R)methanol |

| Triphenylphosphine oxide |

| 2-(2-substituted-vinyl)-5-methoxyfurans |

| Malononitrile |

| Ethyl cyanoacetate |

| 2-(Furan-2-ylmethylene)malononitrile |

| p-Chlorobenzaldehyde |

| Carbon monoxide |

| 2-methylfuran |

| Methoxy-substituted furanones |

| Methyl 5-methylfuran-2-carboxylate |

| 5-(methoxycarbonyl)furan-2-carboxylic acid |

| Acetic acid |

| Sodium borohydride |

| Lithium aluminum hydride |

| 5-ethylfuran-2-carbaldehyde |

| Methylamine |

| Sodium cyanoborohydride |

| Grignard reagents |

| Phosphonium ylide |

| Piperidine |

| Triphenylphosphine |

| Boric acid |

| Potassium permanganate |

| Chromium trioxide |

| Cobalt, Manganese, and Bromine salts |

| Palladium on carbon (Pd/C) |

Electrophilic Aromatic Substitution (EAS) Pathways

Furan and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, often being more reactive than benzene. onlineorganicchemistrytutor.com In 5-Methoxyfuran-2-carbaldehyde, the position of substitution is strongly influenced by the directing effects of the existing groups. The activating -OCH₃ group directs incoming electrophiles to the ortho (C4) and para (C2) positions. The deactivating -CHO group directs to the meta (C4) position. Consequently, both groups reinforce the substitution at the C4 position, making it the most probable site for electrophilic attack.

Common EAS reactions for furan derivatives include nitration, halogenation, and Friedel-Crafts type reactions. smolecule.com

Nitration : The nitration of furan derivatives often requires careful selection of reagents to avoid the degradation of the acid-sensitive furan ring. kyoto-u.ac.jp For instance, nitration can be achieved using reagents like fuming nitric acid in acetic anhydride. kyoto-u.ac.jp Given the electronic nature of 5-Methoxyfuran-2-carbaldehyde, nitration is expected to yield 5-Methoxy-4-nitrofuran-2-carbaldehyde.

Hydroxyalkylation/Alkylation (HAA) : Acid-catalyzed HAA reactions represent a form of electrophilic substitution where furans act as nucleophiles. researchgate.net The reaction of 5-methylfurfural (a related compound) with other aldehydes or ketones in the presence of an acid catalyst initiates an electrophilic aromatic substitution to produce fuel precursors. researchgate.netmdpi.com A similar pathway is plausible for 5-Methoxyfuran-2-carbaldehyde.

Catalytic Hydrogenation and Hydrogenolysis of the Furan Ring

The catalytic hydrogenation of 5-Methoxyfuran-2-carbaldehyde can proceed via several pathways, depending on the catalyst and reaction conditions. The molecule contains two reducible functionalities: the aldehyde group and the furan ring. This allows for selective transformations.

Hydrogenation of the Aldehyde Group : Mild reduction can selectively hydrogenate the aldehyde to a primary alcohol, yielding 5-methoxyfurfuryl alcohol.

Hydrogenation of the Furan Ring : More vigorous conditions can lead to the saturation of the furan ring, producing tetrahydrofuran (B95107) derivatives.

Hydrogenolysis : This process involves the cleavage of C-O bonds. For 5-Methoxyfuran-2-carbaldehyde, this could involve the removal of the methoxy group or the complete opening of the furan ring.

Studies on the closely related 5-hydroxymethylfurfural (HMF) and 5-methylfurfural (5-MF) provide insight into the catalysts and conditions used for these transformations. The conversion of HMF to 2,5-dimethylfuran (B142691) (DMF), for example, proceeds through intermediates like 5-methylfurfuryl alcohol (MFA), involving both hydrogenation and hydrogenolysis steps. nih.gov The choice of catalyst (e.g., noble metals like Pd, Pt, Ru, or non-noble metals like Cu, Co) and reaction parameters (temperature, H₂ pressure) is crucial for directing selectivity towards a specific product. nih.govfrontiersin.org

| Substrate | Catalyst System | Primary Product(s) | Reference |

|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Cu-Ru/C | 2,5-Dimethylfuran (DMF) | nih.gov |

| 5-Hydroxymethylfurfural (HMF) | Pt-Co bimetallic | 2,5-Dimethylfuran (DMF) (>90% yield) | frontiersin.org |

| 5-Hydroxymethylfurfural (HMF) | Ru/Co₃O₄ | 2,5-Dimethylfuran (DMF) (93.4% yield) | frontiersin.org |

| 5-Hydroxymethylfurfural (HMF) | Pd–Ni/SBA-15 | 2,5-Bishydroxymethyltetrahydrofuran (BHMTHF) | researchgate.net |

| 5-Methylfurfural (5-MF) | RuCu/hydroxyapatite (HAP) | Bis(5-methylfuran)methane (BMFM) (75.6% yield) | researchgate.net |

Alkylation and Halogenation Strategies

In addition to being substrates for electrophilic attack, furan rings can act as nucleophiles in alkylation reactions.

Friedel-Crafts Alkylation : The Friedel-Crafts alkylation of arenes can be performed using furan derivatives like 5-(hydroxymethyl)furfural (HMF) as the alkylating agent in the presence of an acid catalyst, such as Zr-Montmorillonite. acs.org This reaction proceeds via a hydroxyalkylation/alkylation mechanism.

Halogenation : Halogenation of the furan ring can be achieved using various reagents. For example, bromination of the related 4-methoxy-5-methylfuran has been accomplished using N-bromosuccinimide (NBS). vulcanchem.com This suggests that a similar strategy could be employed to halogenate the C4 position of 5-Methoxyfuran-2-carbaldehyde.

Oxidative Transformations of the Furan Nucleus

The oxidation of 5-Methoxyfuran-2-carbaldehyde can target either the aldehyde substituent or the furan ring itself.

Oxidation of the Aldehyde : The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. The oxidation of 5-methylfurfural (5-MF) to 2,5-furandicarboxylic acid (FDCA) using a Co/Mn/Br catalyst system proceeds via the initial oxidation of the methyl group, followed by the oxidation of the formyl group. acs.org For 5-Methoxyfuran-2-carbaldehyde, selective oxidation of the aldehyde would yield 5-methoxyfuran-2-carboxylic acid.

Oxidative Ring Cleavage : Under more forceful oxidative conditions, the furan ring can undergo cleavage. Photooxygenation, for instance, can transform furans into unsaturated 1,4-dicarbonyl compounds. researchgate.net The stability of the furan ring is highly dependent on its substituents and the reaction conditions.

| Substrate | Catalyst System | Primary Product | Reference |

|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Ru/Al₂O₃, O₂, aqueous alkaline | 2,5-Furandicarboxylic acid (FDCA) (98% selectivity) | researchgate.net |

| 5-Methylfurfural (5-MF) | Co/Mn/Br, O₂, acetic acid | 2,5-Furandicarboxylic acid (FDCA) (73.5% yield) | acs.org |

| 5-Hydroxymethylfurfural (HMF) | Metal nitrate (B79036) (e.g., Al(NO₃)₃) / TEMPO / O₂ | 2,5-Diformylfuran (DFF) (~100% selectivity) | nih.gov |

| 5-Hydroxymethylfurfural (HMF) | Ag/C cathode (electrochemical) | 2,5-Bis(hydroxymethyl)furan (BHMF) (85% yield) | rsc.org |

Elucidation of Reaction Mechanisms

Understanding the precise mechanisms of the reactions involving 5-Methoxyfuran-2-carbaldehyde is critical for optimizing reaction conditions and maximizing the yield of desired products.

Isotope Labeling Techniques for Pathway Tracing

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. By replacing an atom with its heavier isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can monitor the position of the label in the products and intermediates, providing unambiguous evidence for proposed pathways.

For example, in the study of HMF formation, reactions carried out in D₂O (heavy water) were used to probe the mechanism of dehydration. pan.olsztyn.pl The absence of deuterium (B1214612) in the final HMF product helped to validate specific steps of the proposed reaction cascade. pan.olsztyn.pl Similarly, this technique could be applied to study the reactions of 5-Methoxyfuran-2-carbaldehyde. For instance, in catalytic hydrogenation, using deuterium gas (D₂) instead of H₂ would reveal the sites of addition. This could help differentiate between direct hydrogenation of the ring and pathways involving ring-opening and re-cyclization.

Kinetic and Thermodynamic Investigations of Reaction Intermediates

Kinetic and thermodynamic studies are essential for a comprehensive understanding of a reaction's behavior. They help to determine reaction rates, activation energies, and the relative stability of products and intermediates, which in turn allows for the rational control of reaction outcomes.

Kinetic Control vs. Thermodynamic Control : In many reactions of furan derivatives, a competition exists between the kinetically favored product (formed fastest, lower activation energy) and the thermodynamically favored product (most stable, lowest Gibbs free energy). rsc.org For example, the selective hydrogenation of HMF to 5-methylfurfural (MF) is challenging because the hydrogenation of the C=O group is often more favorable both kinetically and thermodynamically than the desired hydrogenolysis of the C-OH group. researchgate.netpku.edu.cn Understanding these parameters allows for the selection of conditions (e.g., temperature, reaction time, catalyst) that favor one product over the other. rsc.org

Reaction Modeling : Kinetic studies involve measuring how reaction rates change with reactant concentrations, temperature, and catalyst loading. acs.orgrug.nl This data can be used to develop mathematical models that describe the reaction network, including side reactions. A kinetic model was developed for the oxidation of 5-methylfurfural to FDCA, which allowed for the determination of model parameters and reliable prediction of product distribution. acs.org Such models are invaluable for optimizing industrial processes.

Thermodynamic Calculations : Computational methods, such as Density Functional Theory (DFT), can be used to calculate the thermodynamic properties (e.g., enthalpy and Gibbs free energy of formation) of reactants, intermediates, and products. nih.gov These calculations help predict the feasibility of a reaction pathway and the relative stability of isomers, complementing experimental findings.

Advanced Spectroscopic Characterization of 5 Methoxyfuran 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 5-Methoxyfuran-2-carbaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial data for structural assignment.

The ¹H NMR spectrum of 5-Methoxyfuran-2-carbaldehyde exhibits distinct signals corresponding to the different protons in the molecule. The aldehydic proton typically appears as a singlet in the downfield region. The furan (B31954) ring protons, being in different electronic environments, show distinct chemical shifts and coupling patterns. The methoxy (B1213986) group protons appear as a characteristic singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information by revealing the chemical shifts of the carbon atoms. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field. The carbon atoms of the furan ring resonate in the aromatic region, with the carbon attached to the methoxy group showing a significant downfield shift due to the electron-donating effect of the oxygen atom. The methoxy carbon appears at a characteristic upfield position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 5-Methoxyfuran-2-carbaldehyde

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.5 | ~177 |

| Furan H-3 | ~7.2 | - |

| Furan H-4 | ~6.2 | - |

| Methoxy (OCH₃) | ~3.9 | ~59 |

| Furan C-2 | - | ~153 |

| Furan C-3 | - | ~121 |

| Furan C-4 | - | ~113 |

| Furan C-5 | - | ~160 |

| Methoxy (OCH₃) | - | ~59 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Elucidating Connectivity.columbia.edu

While 1D NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the connectivity between them. columbia.edu Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two of the most powerful 2D NMR experiments for this purpose. columbia.edu

The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu In the HSQC spectrum of 5-Methoxyfuran-2-carbaldehyde, cross-peaks would be observed between the furan protons and their corresponding furan carbons, as well as between the methoxy protons and the methoxy carbon. This provides a direct link between the ¹H and ¹³C assignments.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for piecing together the molecular skeleton. For instance, the aldehydic proton would show a correlation to the C-2 and C-3 carbons of the furan ring. The furan protons would show correlations to neighboring carbons within the ring and to the carbonyl carbon. The methoxy protons would show a key correlation to the C-5 carbon of the furan ring, confirming the position of the methoxy group.

Deuterium (B1214612) (²H) NMR for Investigating Labeled Compounds

Deuterium (²H) NMR spectroscopy is a specialized technique used to study compounds that have been isotopically labeled with deuterium. db-thueringen.demdpi.com This method is particularly valuable for mechanistic studies, tracing metabolic pathways, and as an internal standard in quantitative NMR. mdpi.com In the context of 5-Methoxyfuran-2-carbaldehyde, deuterium labeling could be introduced at specific positions, such as the aldehyde group or the furan ring. The ²H NMR spectrum would then show a signal at the chemical shift corresponding to the position of the deuterium atom, confirming the success and specificity of the labeling reaction. mdpi.com For instance, a signal around 9.35 ppm in the ²H NMR spectrum would indicate deuteration at the aldehyde position. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy.d-nb.info

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. d-nb.info These methods are complementary and offer detailed information about the functional groups present in a molecule. d-nb.info

Comprehensive Vibrational Mode Assignment and Spectral Analysis.mdpi.com

The IR and Raman spectra of 5-Methoxyfuran-2-carbaldehyde are characterized by a series of absorption bands corresponding to specific vibrational modes.

A prominent feature in the IR spectrum is the strong absorption band due to the C=O stretching vibration of the aldehyde group, typically observed in the region of 1660-1680 cm⁻¹. The C-O-C stretching vibrations of the furan ring and the methoxy group give rise to strong bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the furan ring and the methoxy group appear in the region of 2800-3100 cm⁻¹.

The Raman spectrum provides complementary information. The C=C stretching vibrations of the furan ring are often strong in the Raman spectrum, appearing around 1500-1600 cm⁻¹. The symmetric stretching of the furan ring is also a characteristic feature.

A comprehensive analysis involves assigning each observed band to a specific vibrational mode of the molecule. This is often aided by computational calculations, which can predict the vibrational frequencies and intensities.

Table 2: Key Vibrational Frequencies for 5-Methoxyfuran-2-carbaldehyde

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H stretch (aldehyde) | ~2850 |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (methoxy) | ~2950 |

| C=O stretch (aldehyde) | ~1670 |

| C=C stretch (furan ring) | ~1580, ~1480 |

| C-O-C stretch (furan ring) | ~1250, ~1050 |

| C-O stretch (methoxy) | ~1150 |

Note: These are approximate values and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns.

For 5-Methoxyfuran-2-carbaldehyde, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (126.11 g/mol ). nih.gov The exact mass can be determined with high-resolution mass spectrometry, providing a precise molecular formula. nih.gov

The fragmentation pattern in the mass spectrum offers clues about the structure. Common fragmentation pathways for this molecule would involve the loss of the aldehyde group (CHO), the methoxy group (OCH₃), or a methyl radical (CH₃) from the methoxy group. The resulting fragment ions can help to confirm the presence of these functional groups and their connectivity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, a critical first step in its structural elucidation. For 5-Methoxyfuran-2-carbaldehyde (C₆H₆O₃), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

The exact mass is calculated from the sum of the masses of the most abundant isotopes of each element, while the monoisotopic mass is calculated using the exact mass of the most abundant stable isotope of each element. nih.gov The high mass accuracy of modern HRMS instruments, often in the low parts-per-million (ppm) range, provides high confidence in the assigned molecular formula. ethz.ch This technique is routinely applied in the analysis of complex mixtures and the identification of novel furan derivatives. fossiliontech.com

Table 1: Precise Molecular Mass Data for 5-Methoxyfuran-2-carbaldehyde

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆O₃ | nih.gov |

| Exact Mass | 126.031694049 Da | nih.gov |

| Monoisotopic Mass | 126.031694049 Da | nih.gov |

Fragmentation Pathway Analysis for Structural Information

Tandem mass spectrometry (MS/MS), often coupled with HRMS, provides valuable structural information through the analysis of fragmentation patterns. In this technique, the molecular ion of 5-Methoxyfuran-2-carbaldehyde is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. The study of these fragmentation pathways helps to confirm the molecule's structure by identifying its constituent functional groups and their connectivity.

For furan derivatives, fragmentation often involves characteristic losses of small neutral molecules or radicals. In the case of furan aldehydes like 5-Methoxyfuran-2-carbaldehyde, a primary fragmentation route is the loss of the aldehyde group (–CHO) as a neutral carbon monoxide (CO) molecule and a hydrogen radical. ethz.chcdnsciencepub.com The methoxy group (–OCH₃) can also be involved in fragmentation, potentially through the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The furan ring itself can undergo cleavage, although this often requires higher energy. researchgate.netmostwiedzy.pl Analysis of these patterns, when compared with spectra from known standards, allows for confident structural assignment. ethz.ch

Table 2: Plausible Mass Spectrometric Fragments of 5-Methoxyfuran-2-carbaldehyde

| Fragment Ion Formula | Mass (Da) | Plausible Neutral Loss | Description |

|---|---|---|---|

| [C₅H₅O₂]⁺ | 97.0289 | •CHO | Loss of the formyl radical |

| [C₅H₃O₃]⁺ | 111.0082 | •CH₃ | Loss of a methyl radical from the methoxy group |

| [C₄H₃O]⁺ | 67.0184 | •CHO, CO | Subsequent loss of carbon monoxide after initial formyl loss |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. technologynetworks.com For conjugated systems like 5-Methoxyfuran-2-carbaldehyde, the absorption of UV light promotes electrons from lower-energy molecular orbitals (bonding or non-bonding) to higher-energy anti-bonding orbitals. masterorganicchemistry.com

The spectrum of 5-Methoxyfuran-2-carbaldehyde is characterized by absorptions corresponding to π→π* and n→π* transitions. acgpubs.orgresearchgate.net The π→π* transition, which is typically of high intensity (high molar absorptivity, ε), arises from the promotion of an electron from a π bonding orbital of the conjugated system (the furan ring and the carbonyl group) to a π* anti-bonding orbital. The n→π* transition, which is generally weaker, involves the promotion of a non-bonding electron (from the oxygen atoms) to a π* anti-bonding orbital. The position of the maximum absorbance (λmax) is sensitive to the solvent and the presence of substituents on the furan ring. vscht.cz

Table 3: Typical UV-Vis Absorption Data for Furan-2-carbaldehyde Systems

| Transition Type | Approximate λmax Range (nm) | Description |

|---|---|---|

| π→π* | 260–310 | Arises from the conjugated π-system of the furan ring and carbonyl group. acgpubs.orgvulcanchem.com |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the precise spatial arrangement of atoms, as well as bond lengths, bond angles, and torsional angles. doi.org

While a specific crystal structure for 5-Methoxyfuran-2-carbaldehyde is not detailed in the searched literature, studies on closely related furan derivatives have been successfully conducted. doi.orgrsc.orggrafiati.com These studies reveal key structural features characteristic of the furan ring system, such as its planarity. For derivatives of furo[3,2-b]pyrrole-5-carboxylate and furo[2,3-b]pyrrole-5-carboxylate, X-ray diffraction has been used to investigate the aromaticity and geometry of the fused ring systems. doi.org This technique would be the ultimate method to confirm the planarity of the 5-Methoxyfuran-2-carbaldehyde molecule, the conformation of the aldehyde group relative to the furan ring, and the intermolecular interactions present in the crystal lattice.

Computational Chemistry Investigations of 5 Methoxyfuran 2 Carbaldehyde

Molecular Geometry Optimization and Conformation Analysis

Computational chemistry allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 5-Methoxyfuran-2-carbaldehyde, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The conformational landscape of 5-Methoxyfuran-2-carbaldehyde is primarily defined by the orientation of the methoxy (B1213986) and carbaldehyde groups relative to the furan (B31954) ring. The rotation around the C2-C(aldehyde) bond and the C5-O(methoxy) bond gives rise to different conformers. Studies on similar furan-2-carbaldehyde derivatives have shown that the planar conformers are often the most stable due to conjugation effects between the aldehyde group and the furan ring. researchgate.net The two primary planar conformers are typically referred to as O-cis and O-trans, depending on the relative orientation of the carbonyl oxygen and the furan ring oxygen.

For furan-2-carbaldehyde, theoretical calculations have indicated that the O-cis and O-trans conformers are very close in energy, with the relative stability often depending on the computational method and basis set used. researchgate.net The presence of the methoxy group at the 5-position is expected to influence the conformational preference through electronic and steric effects.

Table 1: Representative Calculated Geometrical Parameters for Furan-2-carbaldehyde Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | ||

| C2-C(ald) | 1.47 | ||

| C2-O1 | 1.36 | C1-C2-C(ald) | 124 |

| C5-O(met) | 1.35 | C4-C5-O(met) | 125 |

| O1-C2-C(ald)-O | (O-cis/O-trans) | ||

| C4-C5-O(met)-C(met) |

Note: The data in this table are representative values for furan-2-carbaldehyde derivatives and are intended to provide an approximation of the expected geometry. Specific values for 5-Methoxyfuran-2-carbaldehyde would require dedicated computational studies.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods provide valuable descriptors that help in understanding how 5-Methoxyfuran-2-carbaldehyde is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.orgchemrxiv.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For furan derivatives, the HOMO is typically a π-orbital delocalized over the ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating methoxy group and the electron-withdrawing carbaldehyde group on the furan ring of 5-Methoxyfuran-2-carbaldehyde will significantly influence the energies and distributions of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for Furan Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Furan | -8.88 | 1.57 | 10.45 |

| Furan-2-carbaldehyde | -9.5 | -1.2 | 8.3 |

| 5-Methylfuran-2-carbaldehyde | -9.2 | -1.5 | 7.7 |

Note: These values are illustrative and taken from various computational studies on related furan compounds. The exact values for 5-Methoxyfuran-2-carbaldehyde will depend on the specific computational methodology employed.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.orgnih.gov It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are usually associated with lone pairs of electrons on electronegative atoms like oxygen. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms or in regions of low electron density.

For 5-Methoxyfuran-2-carbaldehyde, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the aldehyde group, making it a likely site for protonation and attack by electrophiles. The oxygen atom of the methoxy group and the furan ring oxygen would also exhibit negative potential. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms on the furan ring would be in regions of positive potential, making them susceptible to nucleophilic attack.

Prediction and Validation of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, typically performed using methods like Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. These calculations provide the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms.

By comparing the calculated vibrational frequencies with experimental IR and Raman spectra, a detailed assignment of the observed spectral bands can be made. This comparison helps in confirming the structure of the molecule and in understanding the nature of its chemical bonds. For 5-Methoxyfuran-2-carbaldehyde, key vibrational modes would include the C=O stretching of the aldehyde, C-O-C stretching of the ether linkage and the furan ring, C-H stretching and bending modes, and the various vibrations of the furan ring itself.

Table 3: Representative Calculated Vibrational Frequencies for Furan-2-carbaldehyde Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (aldehyde) | ~2850 |

| C=O stretching (aldehyde) | ~1700 |

| C=C stretching (furan ring) | ~1580, ~1470 |

| C-O-C stretching (furan ring) | ~1150 |

| C-O stretching (methoxy) | ~1250 |

| C-H in-plane bending | ~1000-1300 |

| C-H out-of-plane bending | ~750-950 |

Note: These are approximate ranges for characteristic vibrational frequencies and actual values for 5-Methoxyfuran-2-carbaldehyde would be obtained from specific DFT calculations.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. The calculations involve determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field.

The predicted chemical shifts can be compared with experimental NMR data to aid in the assignment of signals and to confirm the proposed structure. For 5-Methoxyfuran-2-carbaldehyde, the calculated ¹H NMR spectrum would show distinct signals for the aldehydic proton, the furan ring protons, and the methoxy group protons. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for the carbonyl carbon, the furan ring carbons, and the methoxy carbon. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational averaging, providing further insight into the molecule's behavior in solution.

Table 4: Representative Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for 5-Methylfuran-2-carbaldehyde (a structurally similar compound)

| Atom | ¹³C Chemical Shift (ppm) | Proton | ¹H Chemical Shift (ppm) |

| C=O | 176.8 | H-aldehyde | 9.51 |

| C2 | 151.9 | H3 | 7.19 |

| C5 | 159.8 | H4 | 6.22 |

| C3 | 124.0 | CH₃ | 2.42 |

| C4 | 109.6 | ||

| CH₃ | 14.0 |

Source: PubChem CID 12097. Note: This data is for 5-methylfuran-2-carbaldehyde and serves as an estimate for the expected chemical shifts of 5-Methoxyfuran-2-carbaldehyde.

UV-Vis Absorption Spectra Simulations

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating and interpreting the electronic absorption spectra of furan derivatives. These simulations provide insights into the electronic transitions responsible for the absorption of ultraviolet and visible light. For molecules like 5-methoxyfuran-2-carbaldehyde, the UV-Vis spectrum is characterized by transitions within the conjugated π-electron system of the furan ring and the carbonyl group.

Theoretical studies on analogous furan-2-carbaldehyde derivatives reveal that their absorption spectra typically feature intense bands arising from π→π* transitions and lower intensity bands from n→π* transitions. nih.gov The electronic spectrum for derivatives is often modeled using TD-DFT systems with various basis sets, such as B3LYP/6-311++G(d,p), to predict absorption wavelengths. researchgate.net For instance, in aqueous solutions, the hydration of the aldehyde group can lead to significant shifts in absorption peaks, a phenomenon that can be modeled computationally. The unhydrated aldehyde form, with its extended conjugation, absorbs at longer wavelengths (e.g., ~287 nm), while the hydrated diol form absorbs at much shorter wavelengths (e.g., ~212 nm). walisongo.ac.id The choice of computational method and basis set is crucial, as shown in studies of similar heterocyclic compounds where different functionals (e.g., M06-2X, B3LYP) are compared to accurately assign experimental spectral bands to specific electronic transitions and tautomeric forms. hereon.de

Table 1: Representative Theoretical UV-Vis Data for Furan-2-carbaldehyde Derivatives

| Compound/Derivative | Computational Method | Solvent Model | Calculated λmax (nm) | Corresponding Transition |

|---|---|---|---|---|

| Imidazole-2-carboxaldehyde | DFT/B3LYP | (Not Specified) | 220-250, 270-300 | Not Specified |

| (E)-4-(((5-methylfuran-2-yl)methylene)amino) benzenesulfonamide | TD-DFT/B3LYP | IEFPCM (DMSO) | 266, 283, 340 | Not Specified |

This table presents data for analogous compounds to illustrate the application of computational methods, as specific simulation data for 5-methoxyfuran-2-carbaldehyde was not available in the provided sources.

Reaction Mechanism Simulations and Transition State Characterization

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving furanic compounds. By mapping the potential energy surface, researchers can identify intermediates, locate transition state (TS) geometries, and calculate the activation energy barriers that govern reaction rates. mdpi.com

Simulations of aldol (B89426) addition reactions on metal oxide catalysts also provide insights into C-C bond formation involving aldehydes. These studies characterize the transition states for coupling, showing how aldehydes and enolates interact at catalyst active sites, be they surface lattice sites or oxygen vacancies. osti.gov

Table 2: Calculated Activation Barriers for Acylation of 2-Methylfuran (B129897) with Acetic Acid

| Reaction Step | Catalyst | Computational Method | Calculated Parameter | Value (kJ/mol) |

|---|---|---|---|---|

| Acyl Species Formation | HZSM-5 | DFT | Apparent Barrier | ~130 |

Data is for the related compound 2-methylfuran to exemplify the methodology. nih.gov

Solvation Models and Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the properties and chemical reactivity of a solute. Computational chemistry employs both implicit and explicit solvation models to account for these effects. Implicit models, such as the Polarizable Continuum Model (PCM) and the universal solvation model based on density (SMD), represent the solvent as a continuous dielectric medium. mdpi.commdpi.com Explicit models involve including individual solvent molecules in the simulation box around the solute. mdpi.com

For furan derivatives, these models have been used to study various phenomena. The SMD model, for instance, has been used to apply solvation corrections when calculating the energies of reaction intermediates in specific solvents like chloroform. mdpi.com The Integral Equation Formalism PCM (IEFPCM) has been utilized in simulating the UV-Vis spectra of furan-based Schiff bases in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Solvation effects are critical for reaction stereoselectivity, where the solvent can stabilize one transition state over another, and for understanding shifts in spectroscopic signals. walisongo.ac.idclaudiozannoni.it For example, computational studies on Diels-Alder reactions have used solvation models to explain the enhanced endo-selectivity observed in polar solvents like water and methanol (B129727). srce.hr

Table 3: Application of Solvation Models in Studying Furan Derivatives and Related Compounds

| Compound/System | Solvation Model | Property/Reaction Studied | Key Finding |

|---|---|---|---|

| Ferrocenylpyrimidine Derivatives | SMD (Implicit) | Reaction Energetics | Used for solvation corrections on optimized geometries. mdpi.com |

| Sulfonamide Schiff Base | IEFPCM (Implicit) | UV-Vis Spectra | Simulated electronic spectrum in DMSO. researchgate.net |

| Caespitate (Natural Product) | SMD (Implicit) & ONIOM (Explicit) | Conformational Population | The most stable conformer shape depends on the solvent. mdpi.com |

Theoretical Investigations into Biological Interactions of Derivatives

Computational techniques are widely used to explore the potential biological activities of new chemical entities. For derivatives of 5-methoxyfuran-2-carbaldehyde, such as Schiff bases and other heterocyclic structures, theoretical methods like molecular docking are employed to predict their interactions with biological macromolecules, such as proteins and enzymes. nih.govacgpubs.org These in silico studies help to identify potential drug candidates and provide a rationale for their mechanism of action at a molecular level.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is used to screen virtual libraries of compounds against a specific biological target.